6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both chloro and thiophene groups enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen atoms can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine
- 2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both chloro and thiophene groups, which enhance its reactivity and potential for chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H13Cl2N3S |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H13Cl2N3S/c1-11-2-5-13(6-3-11)21-18-17(14-7-8-15(20)24-14)22-16-9-4-12(19)10-23(16)18/h2-10,21H,1H3 |
InChI Key |
FCWUXKNAUDKATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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